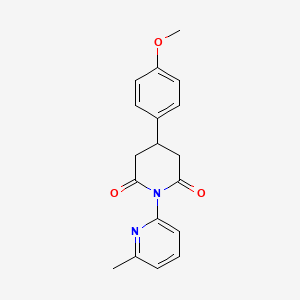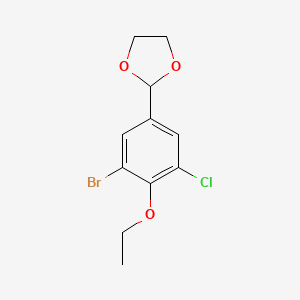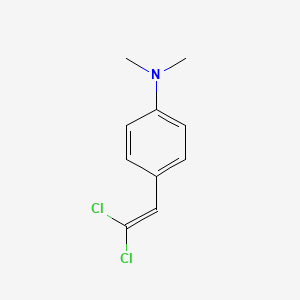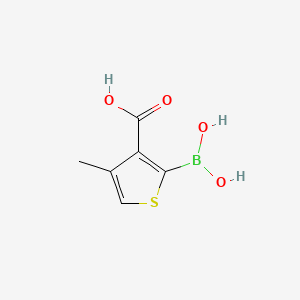
Methyl (S)-2-bromo-2-methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-bromo-2-methoxyacetate is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and methoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (S)-2-bromo-2-methoxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxyacetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Oxidation: Conducted in aqueous or organic solvents under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products:
Substitution: Formation of substituted esters or amides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl (S)-2-bromo-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (S)-2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, including oxidation and reduction. The compound’s chiral nature also makes it valuable in asymmetric synthesis, where it can induce chirality in the products.
Comparación Con Compuestos Similares
Methyl 2-bromoacetate: Lacks the methoxy group, making it less versatile in certain reactions.
Ethyl (S)-2-bromo-2-methoxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl ®-2-bromo-2-methoxyacetate: The enantiomer of the (S)-isomer, with different chiral properties and potential biological activities.
Uniqueness: Methyl (S)-2-bromo-2-methoxyacetate is unique due to its combination of bromine and methoxy functional groups, along with its chiral nature. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C4H7BrO3 |
|---|---|
Peso molecular |
183.00 g/mol |
Nombre IUPAC |
methyl (2S)-2-bromo-2-methoxyacetate |
InChI |
InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3/t3-/m1/s1 |
Clave InChI |
TVLFFKVMWDJCFG-GSVOUGTGSA-N |
SMILES isomérico |
CO[C@H](C(=O)OC)Br |
SMILES canónico |
COC(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


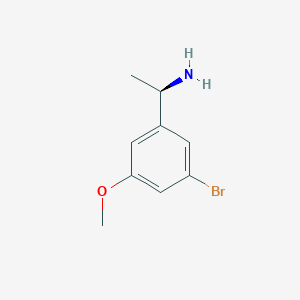
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
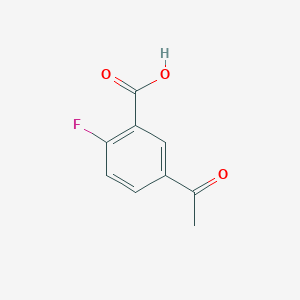
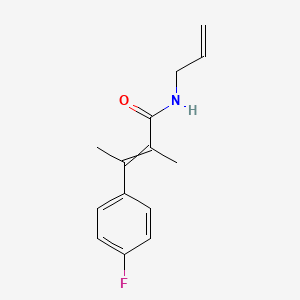
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)

